1-Prop-2-ynyl-4-(thiophen-3-ylmethyl)piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of piperazine derivatives, such as “1-Prop-2-ynyl-4-(thiophen-3-ylmethyl)piperazine”, has been a topic of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Molecular Structure Analysis

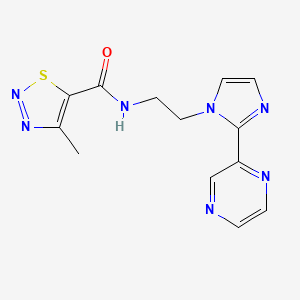

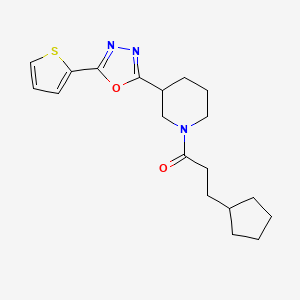

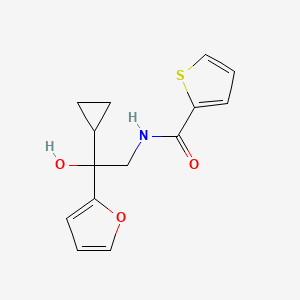

The molecular structure of “1-Prop-2-ynyl-4-(thiophen-3-ylmethyl)piperazine” consists of a piperazine ring, which is a six-membered ring with two nitrogen atoms at opposite positions in the ring. Attached to this ring is a prop-2-ynyl group and a thiophen-3-ylmethyl group.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “1-Prop-2-ynyl-4-(thiophen-3-ylmethyl)piperazine” include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Development

Piperazines and their derivatives exhibit a wide range of biological and pharmaceutical activities. The 1-Prop-2-ynyl-4-(thiophen-3-ylmethyl)piperazine moiety has been employed in several drugs, including trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Researchers continue to explore its potential as a scaffold for novel drug candidates.

Immunomodulation

A recent study investigated the immunomodulatory properties of a complex formed by 1-Prop-2-ynyl-4-(thiophen-3-ylmethyl)piperazine with β-cyclodextrin. The compound showed promise in regulating immune responses, particularly in the context of aseptic inflammation and heavy metal exposure .

Photocatalysis

In the realm of organic synthesis, 1-Prop-2-ynyl-4-(thiophen-3-ylmethyl)piperazine derivatives have been explored as potential photocatalysts. For instance, Ir III complexes containing piperazine-based ligands have demonstrated interesting reactivity patterns under light excitation, leading to novel transformations .

Safety and Hazards

The safety data sheet for a similar compound, “4-Prop-2-ynyl-thiomorpholine 1,1-dioxide”, indicates that it causes skin irritation and serious eye irritation . It is recommended to wash face, hands, and any exposed skin thoroughly after handling, and to wear protective gloves, protective clothing, eye protection, and face protection . In case of skin contact, wash with plenty of soap and water, and get medical advice if skin irritation occurs . In case of eye contact, rinse cautiously with water for several minutes, remove contact lenses if present and easy to do, continue rinsing, and get medical advice if eye irritation persists .

Eigenschaften

IUPAC Name |

1-prop-2-ynyl-4-(thiophen-3-ylmethyl)piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2S/c1-2-4-13-5-7-14(8-6-13)10-12-3-9-15-11-12/h1,3,9,11H,4-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHVDCIFKARQPHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1CCN(CC1)CC2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(6-chloropyridin-2-yl)formamido]-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B2592028.png)

![N-(4-ethoxyphenyl)-2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2592033.png)

![6-Azaspiro[3.5]nonan-9-ol](/img/structure/B2592034.png)

![N-benzyl-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2592037.png)

![2-{3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazol-5-yl}ethanamine](/img/structure/B2592040.png)